![molecular formula C18H21BrO7 B2929383 4-Bromophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate CAS No. 1095322-97-6](/img/structure/B2929383.png)
4-Bromophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple ring structures and a bromophenyl group . It’s likely that this compound has specific properties that make it useful in certain chemical reactions or biological processes.
Molecular Structure Analysis
The molecular structure of this compound seems to involve multiple ring structures, including five-membered and six-membered rings . The presence of the bromophenyl group suggests that this compound may have interesting electronic properties.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of functional groups, and the electronic properties of the atoms involved would all play a role .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Techniques: The compound is synthesized through complex chemical processes, often involving photocyclization and other advanced synthetic methods. For example, Song et al. (2011) discuss the synthesis of a similar compound, 6,12-bis(4-fluorophenyl)-3,9-dioxatetraasterane, using photocyclization techniques (Song et al., 2011).
- Crystal Structure Analysis: X-ray diffraction is commonly used to determine the crystal structures of these compounds, providing insights into their molecular symmetry and conformation (Kurbanova et al., 2009).
Chemical Properties and Reactions
- Catalysis in Chemical Reactions: Some derivatives of the compound act as catalysts in chemical reactions, such as bromination reactions, demonstrating their utility in synthetic chemistry (Abe et al., 2002).
- Radical Cyclisation Reactions: These compounds can be used as building blocks in radical cyclisation reactions to synthesize complex heterocycles, showing their versatility in organic synthesis (Allin et al., 2005).
Biochemical Applications
- Enzyme Inhibition Studies: Certain derivatives exhibit inhibitory effects on specific enzymes, indicating potential applications in biochemical research and drug discovery (Boztaş et al., 2015).
Material Science and Nanotechnology
- Photodimerization and Material Synthesis: The compound can undergo photodimerization, leading to the creation of novel materials with potential applications in material science (Yan et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
(4-bromophenyl) 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO7/c1-17(2)23-11-12(24-17)14-16(26-18(3,4)25-14)22-13(11)15(20)21-10-7-5-9(19)6-8-10/h5-8,11-14,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZITUKKHHQEKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)OC4=CC=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,8-Dioxaspiro[4.5]decan-3-ylmethyl)prop-2-enamide](/img/structure/B2929301.png)
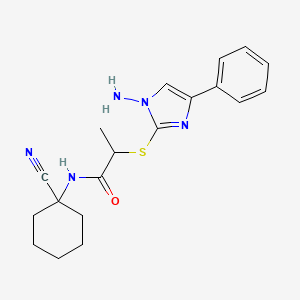

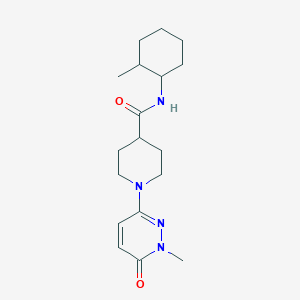
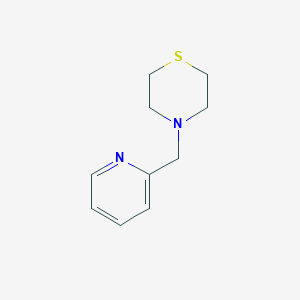
![N-(2-methoxyethyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2929309.png)
![ethyl 4-[({3-[(2-fluorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2929311.png)

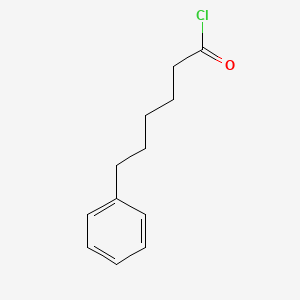

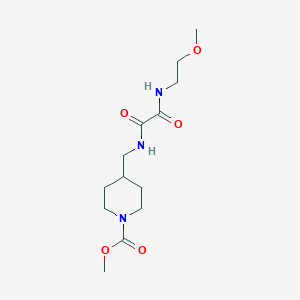
![4-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride](/img/structure/B2929321.png)
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(2-phenyloxolan-2-yl)methanone;hydrochloride](/img/structure/B2929322.png)
![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methylpyridin-2-yl)propanamide](/img/structure/B2929323.png)